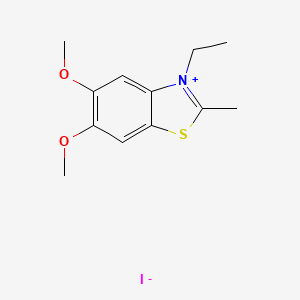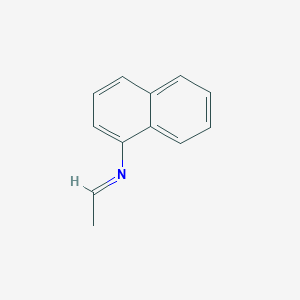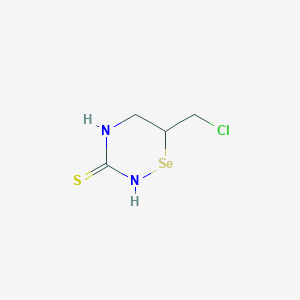
Ethanamine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine;2,4,6-trinitrophenol, also known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a yellow crystalline solid that is highly acidic and has a bitter taste. This compound is known for its explosive properties and has been used in various applications, including as a military explosive, antiseptic, and dye .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Picric acid can be synthesized through the nitration of phenol. The process involves treating phenol with concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2, 4, and 6 positions on the phenol ring . The reaction conditions typically require controlled temperatures to prevent decomposition and ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, picric acid is produced by nitrating phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out in large reactors with precise temperature control to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Picric acid undergoes various chemical reactions, including:
Oxidation: Picric acid can be oxidized to form picryl chloride.
Reduction: It can be reduced to form picramic acid.
Substitution: Picric acid can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chlorine or hypochlorous acid are used.
Reduction: Reducing agents such as sodium sulfide or iron filings in the presence of hydrochloric acid are commonly used.
Substitution: Various nucleophiles can be used to replace the nitro groups under specific conditions.
Major Products
Oxidation: Picryl chloride
Reduction: Picramic acid
Substitution: Depending on the nucleophile, different substituted products can be formed.
Applications De Recherche Scientifique
Picric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection of metals and in the synthesis of other chemical compounds.
Biology: Employed in histology for staining tissues.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of explosives and dyes .
Mécanisme D'action
Picric acid exerts its effects primarily through its ability to form complexes with metals and proteins. The nitro groups on the phenol ring are highly electron-withdrawing, making the compound a strong acid. This property allows picric acid to interact with various molecular targets, including enzymes and metal ions, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Another nitrophenol compound used in biochemical studies.
Trinitrotoluene (TNT): A well-known explosive with similar nitration patterns but different applications.
Nitrobenzene: A simpler nitro compound used in the synthesis of aniline .
Uniqueness
Picric acid is unique due to its combination of high acidity and explosive properties. Unlike other nitrophenols, it has been extensively used in both military and industrial applications, making it a compound of significant historical and practical importance .
Propriétés
Numéro CAS |
53332-84-6 |
|---|---|
Formule moléculaire |
C8H10N4O7 |
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
ethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3/h1-2,10H;2-3H2,1H3 |
Clé InChI |
UZRIMNBAELALIW-UHFFFAOYSA-N |
SMILES canonique |
CCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)

![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
